2-(3-Bromo-5-chlorophenoxy)acetamide
Overview
Description
2-(3-Bromo-5-chlorophenoxy)acetamide is a chemical compound characterized by a bromine and chlorine atom on a benzene ring, which is further connected to an acetamide group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-5-chlorophenoxy)acetamide typically involves the reaction of 3-bromo-5-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the corresponding phenol ether, which is then acylated to produce the acetamide derivative.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The use of phase transfer catalysts can also improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromo-5-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) and reaction conditions involving polar aprotic solvents are typically employed.
Major Products Formed:
Oxidation: this compound can be oxidized to 2-(3-bromo-5-chlorophenoxy)acetic acid.
Reduction: The reduction of the compound can yield 2-(3-bromo-5-chlorophenoxy)ethylamine.
Substitution: Substitution reactions can lead to the formation of various halogenated derivatives.
Scientific Research Applications
2-(3-Bromo-5-chlorophenoxy)acetamide has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(3-Bromo-5-chlorophenoxy)acetamide exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
2-(3-bromo-5-fluorophenoxy)acetamide
2-(3-chloro-5-bromophenoxy)acetamide
2-(3-bromo-5-methylphenoxy)acetamide
2-(3-chloro-5-ethylphenoxy)acetamide
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Properties
IUPAC Name |
2-(3-bromo-5-chlorophenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTGIKJUEUTWBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)OCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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